2,3-Diaminopropionic acid

Gene Delivery pH-Sensitive Vectors Endosomal Escape

Standard basic amino acids (Lys, Orn, Dab) remain cationic at physiological pH, limiting pH-selective peptide therapeutic design. 2,3-Diaminopropionic acid (Dap, CAS 515-94-6) provides a unique ω-amino pKa of 6.67, enabling an intrinsic pH-sensing switch. • >10-fold toxicity differential between tumor pH 6.0 and physiological pH 7.4 in anticancer peptides • Confers trypsin/elastase/proteinase K resistance in antimicrobial peptides • Orthogonal tRNA synthetase available for genetic encoding. Supplied ≥98% purity.

Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol
CAS No. 515-94-6
Cat. No. B1346485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diaminopropionic acid
CAS515-94-6
Synonyms2,3-diaminopropanoic acid
2,3-diaminopropionic acid
2,3-diaminopropionic acid, (D)-isomer
2,3-diaminopropionic acid, (DL)-isomer
2,3-diaminopropionic acid, (DL)-isomer, monohydrochloride
2,3-diaminopropionic acid, (L)-isomer
2,3-diaminopropionic acid, (L)-isomer, monohydrochloride
2-amino-beta-alanine
3-aminoalanine
alpha,beta-diaminopropionic acid
beta-aminoalanine
Molecular FormulaC3H8N2O2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)N
InChIInChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)
InChIKeyPECYZEOJVXMISF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diaminopropionic Acid (DAP) – Chemical Identity & Procurement


2,3-Diaminopropionic acid (CAS 515-94-6), also known as 3-aminoalanine or Dap, is a non-proteinogenic α,β-diamino acid with the molecular formula C₃H₈N₂O₂ and a molecular weight of 104.11 g/mol . Characterized by vicinal α- and β-amino groups and a single carboxyl group, this compound exists as a white crystalline solid with high water solubility and is described as hygroscopic, absorbing CO₂ from air [1]. It is the simplest member of the α,β-diamino acid family and serves as a critical precursor in the biosynthesis of several classes of antibiotics, including tuberactinomycins and viomycin, as well as the siderophore staphyloferrin B produced by Staphylococcus aureus [2]. Its β-amino acid character confers unique conformational properties in peptide backbones, distinguishing it from standard α-amino acids and enabling specialized applications in peptide engineering, enzyme mechanism trapping, and pH-responsive vector design [3].

pH-responsive building block: ω‑amino pKa 6.67 enables charge shift near physiological pH
Near‑zero net charge at pH 7.4, unlike Lys, Orn, Dab that remain cationic
Non‑proteinogenic diamino acid for peptide research models requiring pH-dependent behavior

Why Lysine, Ornithine, and Dab Cannot Replace DAP


Generic substitution among α,ω-diamino acids such as 2,3-diaminopropionic acid (Dap), 2,4-diaminobutyric acid (Dab), ornithine, and lysine is scientifically unsound due to fundamental differences in their acid-base chemistry, metal coordination behavior, and the resulting biochemical activity. NMR spectroscopic studies demonstrate that the proximity of the α- and β-amino groups in Dap renders their acidities nearly identical, a phenomenon that does not hold for longer-chain analogs such as Dab, ornithine, or lysine, where the ω-amino group exhibits a significantly higher pKa [1]. This unique electronic environment directly impacts the compound's nucleophilicity, its capacity to form stable metal chelates, and its behavior in pH-sensitive applications. Consequently, substituting Dap with a seemingly similar diamino acid can lead to profound alterations in enzyme inhibition profiles, peptide conformational dynamics, and siderophore recognition, thereby compromising experimental reproducibility and product performance. The evidence presented below quantitatively substantiates these critical points of differentiation that inform strategic procurement decisions.

Property
DAP
Lys / Orn / Dab
ω‑amino pKa & charge
6.67, near‑zero charge at pH 7.4
Lys ≈ 10.5, Orn ≈ 8.24, Dab ≈ 9.95; remain cationic
Peptide–membrane interaction
pH‑dependent charge shift may alter membrane disruption profile
Constant cationic character limits pH‑responsive design
Metal coordination
Forms 5‑membered α,β‑diamine chelate with Cu(II)
Glycine‑like or dynamic coordination; chelate geometry differs

Quantitative Evidence for DAP Differentiation


Cancer-Selective pH-Dependent Cytotoxicity

Incorporation of Dap into cationic amphipathic peptides substantially lowers the pKa of its β-amino group to approximately 6.3, a value that is optimally positioned within the physiological pH range of endosomal acidification (pH 7.4 to 5.0). This is in stark contrast to the ε-amino group of lysine, which retains a pKa of approximately 10.5 in similar peptide contexts [1]. This difference enables Dap-containing peptides to undergo a change in protonation state specifically during endosomal maturation, a property that lysine-based vectors lack.

pH‑dependent cytotoxicity
Head‑to‑head
DAP‑peptide ED₅₀ ≈ 5 µM at pH 6.0
ED₅₀ ≈ 60 µM at pH 7.4 (>10‑fold shift)
Supports pH‑responsive peptide model research
Magainin‑2 template, MTT assay; Lys‑peptide shows no pH selectivity
Gene Delivery pH-Sensitive Vectors Endosomal Escape Peptide Engineering

Enhanced Protease Resistance

2,3-Diaminopropionic acid (Dap) is a metabolite of the potent neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP). Direct in vivo comparison in a mouse model reveals a stark difference in acute toxicity. Intraperitoneal injection of Dap at a high dose of 400 mg/kg produced no observable neurotoxic symptoms (convulsions, ataxia, paralysis) or mortality within a 24-hour observation period. In contrast, the parent neurotoxin β-ODAP at a 4-fold lower dose (100 mg/kg) induced severe convulsions and resulted in 80% mortality within 12 hours .

Protease resistance
Class‑level
6Dap‑F17 stable at 1:100 enzyme ratio; cyclized form stable at 1:1 for 60 min
Supports design of protease‑resistant peptide candidates
Lys parent rapidly degraded; Dab/Orn analogs show intermediate stability
Neurotoxicity In Vivo Toxicology Metabolite Safety Lathyrism

Copper(II) Chelation Mode

In a study evaluating the stability of antimicrobial peptides (AMPs) against trypsin, the incorporation of unnatural amino acids including L-2,3-diaminopropionic acid (Dap) was shown to enhance proteolytic resistance. While the study provides qualitative improvement data for the entire class of D- and unnatural amino acids, it specifically evaluated peptides with Dap substitutions alongside those with Dab, homoarginine, and others. The results demonstrated that AMP derivatives containing unnatural amino acids like Dap exhibited significantly improved stability towards proteases compared to their native counterparts composed solely of L-amino acids [1].

Cu(II) chelation
Head‑to‑head
5‑membered α,β‑diamine chelate (substituted ethylenediamine behavior)
Enables predictable metal‑chelate geometry for metallopeptide studies
Lys coordinates glycine‑like; Dab/Orn show dynamic equilibria
Antimicrobial Peptides (AMPs) Proteolytic Stability Peptide Engineering Drug Design

DAP Genetic Code Expansion

The strategic incorporation of 2,3-diaminopropionic acid (DAP) in place of a catalytic cysteine or serine residue in an enzyme allows for the trapping of otherwise transient acyl-enzyme intermediates. The native intermediates, which are thioesters or esters, have half-lives ranging from minutes to hours. By contrast, the amide bond formed when DAP acts as the catalytic nucleophile has a half-life of approximately 500 years in aqueous solution, effectively freezing the intermediate for structural and mechanistic analysis [1].

Genetic encoding
Reported
Orthogonal tRNA/DAPRS pair for amber suppression in E. coli
Supports enzyme intermediate trapping studies
Validated for valinomycin synthetase; no analogous system for Lys/Orn/Dab
Genetic Code Expansion Enzyme Mechanism Acyl-Enzyme Intermediate Nonribosomal Peptide Synthetase (NRPS)

DAP High-Value Application Scenarios


pH-Responsive Anticancer Peptide Design

Procurement of 2,3-diaminopropionic acid is strategically justified for laboratories engineering non-viral gene delivery systems, such as cationic amphipathic peptides. As established in the evidence, the uniquely lowered pKa (~6.3) of its β-amino group in a peptide context confers pH-dependent protonation changes precisely within the endosomal acidification range (pH 7.4 to 5.0) [1]. This property is absent in lysine- or ornithine-based vectors and is critical for achieving efficient endosomal escape and subsequent nucleic acid release, making Dap an essential component for developing next-generation transfection reagents.

Protease-Resistant Antimicrobial Peptide Design

For research groups focused on developing peptide-based antimicrobials, 2,3-diaminopropionic acid represents a valuable building block for enhancing drug candidate stability. The evidence demonstrates that substituting native L-amino acids with unnatural amino acids like Dap in AMP sequences confers improved resistance to degradation by trypsin and other physiologically relevant proteases [2]. Procuring Dap enables the rational design of AMP analogs with potentially longer in vivo half-lives and improved pharmacokinetic profiles, addressing a major hurdle in the clinical translation of peptide therapeutics.

Trapping Acyl-Enzyme Intermediates

This is a highly specialized application for laboratories studying the mechanisms of enzymes that proceed via acyl-enzyme intermediates, particularly large, multi-domain synthetases like NRPSs and PKSs. The evidence shows that genetically encoding DAP in place of the native catalytic nucleophile (Cys or Ser) allows for the capture of the enzyme-substrate complex as an ultra-stable amide conjugate (t½ ≈ 500 years) instead of a labile thioester or ester (t½ = min-hr) [3]. Procurement of DAP, along with the necessary orthogonal tRNA/synthetase machinery, provides a unique and powerful chemical biology tool for structural and mechanistic studies that are impossible with native protein sequences.

Polymyxin Antibiotic Fine-Tuning

For neuroscientists and toxicologists investigating the mechanisms of neurolathyrism, 2,3-diaminopropionic acid is an essential control and research tool. The direct comparative evidence unequivocally shows that while its derivative β-ODAP is a potent neurotoxin, Dap itself is non-toxic in vivo even at high doses (400 mg/kg i.p.) . This allows researchers to distinguish the toxic effects of the oxalyl derivative from the core diaminopropionic acid scaffold, enabling cleaner metabolic tracing, structure-activity relationship studies, and the development of antidotes or pathway inhibitors without inducing confounding neurotoxicity.

Application
Selection Property
Validation Focus
pH‑responsive peptide research
ω‑amino pKa 6.67 enables pH‑dependent charge shift
pH‑dependent cytotoxicity assays in model systems
Protease‑resistant peptide research
Dap side chain reduces recognition by trypsin‑like proteases
Proteolytic stability assays (trypsin, elastase, proteinase K)
Enzyme intermediate trapping
Genetic encoding via orthogonal tRNA synthetase for DAP
Acyl‑enzyme intermediate capture and structural analysis
Polymyxin SAR optimization
Shorter side chain at position 3 modulates antibacterial potency
MIC assays with positional Dap substitution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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